N-Phenoxycarbonyl-L-valine

Polypeptide synthesis Monomer stability NPCA polymerization

N-Phenoxycarbonyl-L-valine (NPV) is a carbamate-protected L-valine derivative with two distinct procurement applications. As a process-related impurity standard for Ritonavir, it supports ICH-compliant analytical method validation. As a moisture-insensitive NPCA monomer, it enables open-air polypeptide synthesis, eliminating the glovebox requirements of conventional NCAs. The NPC group also offers orthogonal base-labile protection in peptide synthesis. COA ensures compliance for pharmaceutical QC and research applications.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 126147-70-4
Cat. No. B020239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenoxycarbonyl-L-valine
CAS126147-70-4
SynonymsN-phenoxycarbonyl-L-valine
N-phenoxycarbonylvaline
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1
InChIInChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1
InChIKeyHVJMEAOTIUMIBJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenoxycarbonyl-L-valine (CAS 126147-70-4): Verified Identity and Primary Research Applications


N-Phenoxycarbonyl-L-valine (NPV) is a carbamate-protected L-valine derivative . In peptide chemistry, the phenoxycarbonyl (PhOCO, or NPC) group serves as an amino protecting group, removable under basic conditions (e.g., with piperidine) . Beyond its role as a protecting group, NPV is a key component in a class of monomers known as N-phenoxycarbonyl-functionalized α-amino acids (NPCAs). These NPCAs function as moisture-insensitive, latent N-carboxyanhydride (NCA) precursors for the controlled synthesis of polypeptides [1]. NPV is also a known process-related impurity in the antiretroviral drug ritonavir [2].

Why N-Phenoxycarbonyl-L-valine (NPV) Cannot Be Replaced by Generic Fmoc- or Boc-Protected Valine


Simple substitution of N-Phenoxycarbonyl-L-valine (NPV) with other valine derivatives like Fmoc-Val-OH or Boc-Val-OH fails to meet the specific requirements of certain applications. The primary differentiator lies in the physicochemical properties and stability of the N-phenoxycarbonyl (NPC) group. The NPC group imparts a unique combination of base-lability and, critically for NPCA monomers, remarkable moisture stability [1]. This contrasts sharply with the moisture sensitivity of N-carboxyanhydrides (NCAs) and the orthogonal acid/base requirements of Boc/Fmoc chemistry [2]. Furthermore, NPV is a structurally defined and validated analytical standard for a specific drug impurity (ritonavir), making generic analogs unsuitable for this regulatory-driven application [3].

Quantifiable Differentiation of N-Phenoxycarbonyl-L-valine (NPV) in Procurement and Selection


NPV's Moisture Stability vs. NCA Monomers in Polypeptide Synthesis

N-Phenoxycarbonyl-L-valine (NPV) is a member of the N-phenoxycarbonyl α-amino acid (NPCA) class. This class is uniquely characterized by its ability to be stored in an open-air environment without degradation, directly addressing a major limitation of the conventional N-carboxyanhydride (NCA) monomers which are notoriously moisture-sensitive and require strict anhydrous handling. [1]

Polypeptide synthesis Monomer stability NPCA polymerization

NPV as a Validated Ritonavir Impurity Standard with Defined Quantitation Limits

NPV is a specifically identified and toxicologically relevant impurity in the antiretroviral drug ritonavir. A validated UPLC-MS/MS method has been established for its quantification, providing definitive performance metrics that generic valine derivatives cannot claim for this application. [1]

Pharmaceutical analysis Impurity profiling Method validation

NPCA Monomer Suitability for Industrial Polypeptide Scale-Up

In a comparative analysis of four monomer classes for polypeptide synthesis, N-phenoxycarbonyl α-amino acids (NPCAs), which include NPV, were identified as the most suitable monomer for industrial-scale applications. This conclusion was drawn by evaluating and comparing NCA, NTA, protected amino acid, and NPCA monomers against criteria for large-scale production. [1]

Process chemistry Industrial biopolymers Monomer selection

NPC Group's Distinct Base-Labile Deprotection Profile vs. Acid-Labile Boc

The N-phenoxycarbonyl (NPC) group, as present in NPV, is removed under basic conditions, typically using piperidine, similar to the Fmoc group . This contrasts with the Boc group, which requires acidic conditions (e.g., TFA) for removal [1]. This orthogonal stability profile is a key differentiator.

Peptide chemistry Protecting group strategy Orthogonal synthesis

Defined Application Scenarios for N-Phenoxycarbonyl-L-valine (CAS 126147-70-4) Based on Evidence


Analytical Reference Standard for Ritonavir Impurity Control

NPV is the preferred reference standard for developing and validating analytical methods to detect and quantify the genotoxic phenol impurity in ritonavir drug substance and product. Its use is supported by a validated UPLC-MS/MS method with defined linearity (0.1-1.5 ppm), accuracy (97.8-103.2%), and low LOQ [1]. Procurement of NPV with a Certificate of Analysis ensures compliance with ICH guidelines for impurity control in this specific antiretroviral API.

Monomer for Air-Stable, Scalable Polypeptide Synthesis

As a representative NPCA monomer, NPV is an optimal building block for researchers and process chemists aiming to synthesize long-chain polypeptides (>100 amino acids) on an industrial scale. Its moisture insensitivity allows for open-air storage and handling, eliminating the need for a glovebox and reducing process complexity, a key advantage over conventional NCA monomers [REFS-2, REFS-3].

Building Block in Complex Peptide Synthesis Requiring Base-Labile Protection

In the synthesis of complex peptides or depsipeptides where an orthogonal protection strategy is required, NPV serves as a base-labile protecting group for L-valine. This allows for selective deprotection of the amino group in the presence of other acid-labile (e.g., Boc) or hydrogenolytically-labile (e.g., Cbz) protecting groups . This specific application leverages the well-defined basic deprotection chemistry of the NPC group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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